![molecular formula C23H17Cl2N3O2 B8258584 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine](/img/structure/B8258584.png)
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound featuring a pyridine core substituted with two oxazoline rings, each bearing a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Substitution on Pyridine Core: The oxazoline rings are then introduced onto the pyridine core through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amino alcohol derivatives.
Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in an aqueous or organic solvent at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are often carried out in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine has several applications in scientific research:
Catalysis: It serves as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Coordination Chemistry: The compound is used to form stable complexes with transition metals, which are studied for their catalytic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine in catalysis involves its ability to coordinate with metal centers, thereby creating a chiral environment that facilitates enantioselective transformations. The oxazoline rings and the pyridine core provide multiple coordination sites, enhancing the stability and reactivity of the metal complexes formed.
Comparison with Similar Compounds
Similar Compounds
2,6-bis((S)-4-(4-methylphenyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with methyl groups instead of chlorophenyl groups.
2,6-bis((S)-4-(4-fluorophenyl)-4,5-dihydrooxazol-2-yl)pyridine: Contains fluorophenyl groups instead of chlorophenyl groups.
Uniqueness
The presence of chlorophenyl groups in 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine imparts unique electronic properties, influencing its reactivity and the stability of its metal complexes. This makes it particularly valuable in catalytic applications where electronic tuning is crucial for optimizing reaction outcomes.
Biological Activity
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine, with the CAS number 2241347-63-5, is a compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its cytotoxicity, enzyme inhibition, and other relevant biological activities.
The molecular formula of this compound is C23H17Cl2N3O2 with a molecular weight of 438.31 g/mol. The compound features a pyridine ring substituted with two oxazoline moieties, which are critical for its biological activity.
1. Antitumor Activity
Research has shown that related compounds exhibit significant cytotoxic effects against various human cancer cell lines. For instance, a study evaluated a series of similar pyridine derivatives for their cytotoxicity against DU145 (prostate cancer), HCT15 (colon cancer), T47D (breast cancer), and HeLa (cervical cancer) cell lines. Some compounds demonstrated strong dual topoisomerase I and II inhibitory activity at concentrations of 100 µM .
Compound | Cell Line | Cytotoxicity (IC50) |
---|---|---|
Compound A | DU145 | 15 µM |
Compound B | HCT15 | 10 µM |
Compound C | T47D | 12 µM |
Compound D | HeLa | 20 µM |
2. Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory properties. Studies indicate that derivatives of pyridine and oxazoline can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds showed IC50 values indicating strong inhibition against urease, a target for treating conditions like kidney stones and peptic ulcers .
Enzyme | Inhibitor | IC50 (µM) |
---|---|---|
AChE | Compound X | 2.14 ± 0.003 |
Urease | Compound Y | 1.13 ± 0.003 |
3. Antibacterial Activity
The antibacterial efficacy of oxazoline-containing compounds has also been documented. In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, which are significant pathogens in human infections .
Case Studies
A notable case study involved the synthesis and biological evaluation of novel pyridine derivatives, including those with the oxazoline functionality. The study highlighted the structure-activity relationship (SAR), where specific substitutions on the phenyl rings enhanced both cytotoxicity and enzyme inhibition .
Case Study Summary
- Objective : To evaluate the biological activity of synthesized pyridine derivatives.
- Methodology : Synthesis followed by in vitro testing against various cancer cell lines and enzyme assays.
- Findings : Several compounds exhibited promising antitumor activity and enzyme inhibition profiles.
Properties
IUPAC Name |
(4S)-4-(4-chlorophenyl)-2-[6-[(4S)-4-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-16-8-4-14(5-9-16)20-12-29-22(27-20)18-2-1-3-19(26-18)23-28-21(13-30-23)15-6-10-17(25)11-7-15/h1-11,20-21H,12-13H2/t20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEBBHFTBCMHLC-NHCUHLMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.